molecular formula C6H3Br2IO B3053718 3,5-Dibromo-4-iodophenol CAS No. 556038-75-6

3,5-Dibromo-4-iodophenol

Cat. No.: B3053718
CAS No.: 556038-75-6
M. Wt: 377.8 g/mol
InChI Key: LNUGCGTZSRCVPL-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-iodophenol” is a compound with the CAS Number: 556038-75-6 and a molecular weight of 377.8 . It has a linear formula of C6H3Br2IO . The compound is a light brown solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H3Br2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H . This indicates that the compound has two bromine atoms and one iodine atom attached to a phenol group.


Physical and Chemical Properties Analysis

“this compound” is a light brown solid . The compound should be stored at temperatures between 0-5°C .

Scientific Research Applications

Halogen Derivatives in Plant Growth Regulation

Halogen derivatives of phenols, including compounds similar to 3,5-Dibromo-4-iodophenol, have shown significant activity as plant growth regulators. For instance, certain 2,6-disubstituted phenols were found to be highly active, comparable to 2,4-dichlorophenoxyacetic acid (2,4-D) in tests related to plant growth stimulation (Wain, Taylor, Intarakosit, & Shannon, 1968).

Importance in Water Disinfection

Research conducted in support of the USA space program has explored the reactions between iodine and phenol, including iodophenols similar to this compound. This research is crucial for understanding the production of iodophenols and their odor properties, especially in the context of iodine-based water disinfection for spacecraft use (Dietrich, Mirlohi, DaCosta, Dodd, Sauer, Homan, & Schultz, 1999).

Contributions to Conductive Complexes

Studies on novel heteroquinonoid compounds, including derivatives of dibromo and diiodo compounds similar to this compound, have shown that these compounds can form conductive complexes. These complexes have high electrical conductivities and can reach metallic regions, demonstrating their potential in electronic applications (Yui, Ishida, Aso, Otsubo, Ogura, Kawamoto, & Tanaka, 1989).

Analytical Chemistry Applications

In analytical chemistry, this compound and its derivatives have been utilized in various assays and detection methods. For example, 4-iodophenol, a compound related to this compound, has been used as a signal enhancer in luminol-based immunodot and Western blotting assays (Leong & Fox, 1988).

Safety and Hazards

The safety information for “3,5-Dibromo-4-iodophenol” indicates that it should be handled with care . The compound’s Material Safety Data Sheet (MSDS) can provide more detailed safety information .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Dibromo-4-iodophenol are not well-studied. It is known that halogenated phenolic compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the compound .

Cellular Effects

It is known that halogenated phenolic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of halogenated phenolic compounds can vary over time .

Dosage Effects in Animal Models

It is known that the effects of halogenated phenolic compounds can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that halogenated phenolic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that halogenated phenolic compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that halogenated phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

3,5-dibromo-4-iodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUGCGTZSRCVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627099
Record name 3,5-Dibromo-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556038-75-6
Record name 3,5-Dibromo-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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